

Independent Verification of ADAMTS-5 Inhibitory Potency: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of commercially available and late-stage clinical inhibitors of ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5), a key enzyme implicated in the degradation of aggrecan in cartilage and a prime target for osteoarthritis therapeutics. Due to the lack of publicly available independent verification data for a compound specifically named "Adamts-5-IN-2," this guide focuses on established and well-characterized inhibitors to provide a benchmark for evaluating novel chemical entities.

Comparative Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known ADAMTS-5 inhibitors. These values represent the concentration of the inhibitor required to reduce the in vitro activity of ADAMTS-5 by 50% and are a key metric for potency. It is important to note that IC50 values can vary depending on the specific assay conditions, such as the substrate and enzyme concentration used.



Inhibitor	Туре	Target(s)	IC50 (nM) vs Human ADAMTS-5	Selectivity Notes
GLPG1972/S201 086	Small Molecule	ADAMTS-5	29	In an aggrecan neoepitope ELISA.[1]
Compound 29 (Galapagos)	Small Molecule	ADAMTS-5	~1-25	Displayed at least 12-fold selectivity against ADAMTS-4 and at least 19-fold against other tested proteases. [1]
GSK2394002	Monoclonal Antibody	ADAMTS-5	Not specified in IC50	A humanized ADAMTS-5- selective monoclonal antibody.[2]
M6495	Nanobody	ADAMTS-5	Not specified in IC50	An anti- ADAMTS-5 nanobody that selectively binds and inhibits the enzyme.[3][4] Preclinical evidence shows it reduces cartilage degradation.[3]
Compound 8 (ELT)	Small Molecule	ADAMTS-5	30	Showed >50-fold selectivity against ADAMTS-4 and



				>1000-fold selectivity against ADAMTS-1, ADAMTS-13, MMP-13, and TACE.[5]
Carboxylate 18	Small Molecule	ADAMTS-4/5	8.4	Also inhibits ADAMTS-4 with an IC50 of 23 nM and shows >1000-fold selectivity over other MMPs.[6] [7]
Unnamed Compound [I]	Small Molecule	ADAMTS-4/5/6	0.001-25	Also inhibits human ADAMTS-4 and ADAMTS-6, and rat ADAMTS-5 in the same IC50 range. Selective over TACE and MMP-13 (IC50 > 100 nM).[8]
Antibody 2D3	Monoclonal Antibody	ADAMTS-5	Varies with substrate	IC50 of ~10-20 nM against a peptide substrate, but higher against full-length aggrecan. Does not inhibit ADAMTS-4 or a panel of MMPs. [9]



Antibody 2D5	Monoclonal Antibody	ADAMTS-5	Varies with substrate	IC50 of ~20-40 nM against a peptide substrate, with higher values for aggrecan. Does not inhibit ADAMTS-4 or a panel of MMPs. [9]
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Experimental Protocols

To independently verify the inhibitory claims of a novel compound like **Adamts-5-IN-2**, a robust and well-defined experimental protocol is essential. Below is a detailed methodology for a common in vitro ADAMTS-5 inhibition assay using a fluorogenic peptide substrate.

ADAMTS-5 Inhibition Assay using a FRET Peptide Substrate

This assay measures the ability of a test compound to inhibit the cleavage of a specific, commercially available fluorescent resonance energy transfer (FRET) peptide substrate by recombinant human ADAMTS-5.

Materials:

- Recombinant human ADAMTS-5 (catalytically active)
- FRET peptide substrate for ADAMTS-5 (e.g., Abz-TESE SRGAIY-Dpa-KK-NH2)[10]
- Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, and 0.05% Brij-35[9]
 [11]
- Test compound (e.g., Adamts-5-IN-2) dissolved in an appropriate solvent (e.g., DMSO)
- Positive control inhibitor (e.g., a known ADAMTS-5 inhibitor like TIMP-3)



- 96-well black microplates
- Fluorescence microplate reader with appropriate excitation and emission wavelengths for the chosen FRET substrate (e.g., λex = 300 nm, λem = 430 nm for Abz-TESE↓SRGAIY-Dpa-KK-NH2)[11]

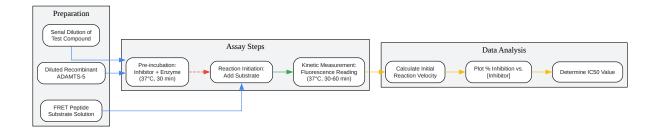
Procedure:

- Enzyme Preparation: Dilute the recombinant human ADAMTS-5 to a final concentration of 200 nM in assay buffer.[11]
- Inhibitor Preparation: Prepare a serial dilution of the test compound in assay buffer. The final
 concentration of the solvent (e.g., DMSO) should be kept constant across all wells and
 should not exceed a level that affects enzyme activity (typically ≤1%).
- Pre-incubation: In a 96-well microplate, add 20 μL of the diluted test compound or control to triplicate wells. Add 20 μL of assay buffer to the "no inhibitor" control wells.
- \bullet Enzyme Addition: Add 20 μL of the diluted ADAMTS-5 enzyme to all wells except for the "substrate-only" blank wells.
- Incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.[11]
- Substrate Addition: Prepare the FRET substrate solution in assay buffer to a final concentration of 20 μ M.[10][11] Add 20 μ L of the substrate solution to all wells to initiate the reaction. The final volume in each well will be 60 μ L.
- Kinetic Measurement: Immediately place the microplate in the fluorescence plate reader preset to 37°C. Measure the increase in fluorescence intensity every 1-2 minutes for at least 30-60 minutes. The cleavage of the FRET substrate separates the quencher from the fluorophore, resulting in an increase in fluorescence.
- Data Analysis:
 - Calculate the initial reaction velocity (v) for each well by determining the slope of the linear portion of the fluorescence versus time curve.



- Normalize the velocities of the inhibitor-treated wells to the "no inhibitor" control.
- Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Visualizations Experimental Workflow

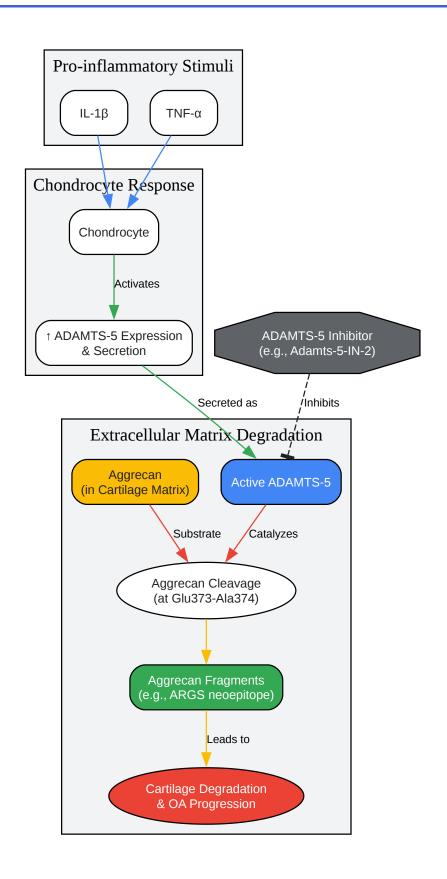


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Caption: Workflow for an in vitro ADAMTS-5 FRET-based inhibition assay.

ADAMTS-5 Signaling Pathway in Cartilage Degradation





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Caption: Role of ADAMTS-5 in osteoarthritis-related cartilage degradation.



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